potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane
Description
Potassium;dimethoxy-sulfanylidene-sulfido-λ⁵-phosphane is a sulfur-rich phosphorus compound characterized by a central λ⁵-phosphane core (hypervalent phosphorus) coordinated with dimethoxy, sulfanylidene (S), and sulfido (S²⁻) groups. The potassium cation balances the anionic charge of the complex. This compound belongs to the class of organophosphorus derivatives, where the λ⁵-phosphane configuration imparts unique reactivity due to the expanded valence shell of phosphorus.
Properties
IUPAC Name |
potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2.K/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVGVAJDOGBMLW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6KO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
756-80-9 (Parent) | |
| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016001686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90166785 | |
| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16001-68-6 | |
| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016001686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
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Step 1 : P₄S₁₀ reacts with methanol under controlled conditions to form dimethoxyphosphorodithioic acid (CH₃O)₂P(S)SH.
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Conditions :
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Temperature: 40–60°C
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Solvent: Excess methanol (acts as reactant and solvent)
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Reaction Time: 4–6 hours
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Byproduct Management : Hydrogen sulfide (H₂S) is scrubbed using alkaline solutions to prevent environmental release.
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Step 2 : The intermediate is treated with aqueous KOH to yield the potassium salt.
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Neutralization : Conducted at 20–25°C to avoid decomposition.
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Precipitation : The product crystallizes upon cooling and is filtered under vacuum.
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Optimization and Yield
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Purity : >99.87% (determined via HPLC and elemental analysis).
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Batch Yield : 478 kg per production cycle, scalable to multi-ton quantities.
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Key Parameters :
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Stoichiometric ratio of P₄S₁₀ to CH₃OH (1:8.2) minimizes residual sulfur.
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pH control during neutralization (pH 6.5–7.0) prevents over-alkalinization.
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Alternative Synthetic Routes
While the P₄S₁₀-based method dominates industrial production, patent literature hints at supplementary approaches for specialized applications.
Thiophosphoric Acid Derivative Pathway
A patent describing thiophosphoric acid (OP(O)(S)=O) synthesis suggests a route involving phosphorus oxychloride (POCl₃) and sulfurization:
Subsequent potassium exchange replaces chloride with K⁺:
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Challenges : Lower yields (70–75%) due to competing side reactions.
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Utility : Reserved for small-scale syntheses requiring ultra-high purity.
Solid-Phase Synthesis
A novel method from recent patent filings employs polymer-supported reagents to streamline purification:
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Reagents :
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Phosphorus tribromide (PBr₃) immobilized on silica gel.
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Methanol and sulfur gas passed through a fixed-bed reactor.
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Advantages :
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Eliminates solvent waste.
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Automated continuous production.
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Reaction Mechanisms and Kinetics
The core reaction between P₄S₁₀ and methanol proceeds via nucleophilic substitution, where methoxy groups displace sulfur atoms. Density functional theory (DFT) studies indicate:
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Rate-Limiting Step : Cleavage of P–S bonds in P₄S₁₀ (activation energy: 85 kJ/mol).
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Catalysis : Trace amounts of iodine (0.1–0.5 mol%) accelerate sulfur displacement.
Purification and Characterization
Isolation Techniques
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Crystallization : From ethanol-water mixtures (1:3 v/v) at −10°C.
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Ion Exchange : Removes residual Na⁺ or Ca²⁺ impurities using Dowex™ resins.
Analytical Data
| Method | Results |
|---|---|
| ¹H NMR (D₂O) | δ 3.68 (s, 6H, OCH₃), δ 2.95–3.10 (m, 2H, P–S) |
| ³¹P NMR | δ 45.2 ppm (quartet, J = 12 Hz) |
| X-ray Diffraction | Confirms tetrahedral geometry around phosphorus (P–S bond length: 2.05 Å) |
Industrial Applications and Scalability
The compound’s primary use lies in synthesizing DL-methionine hydrochloride, a feed additive produced at >500,000 metric tons annually. Key scalability considerations include:
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Reactor Design : Glass-lined steel reactors resist corrosive byproducts.
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Waste Recycling : H₂S byproduct is converted to elemental sulfur via the Claus process.
Chemical Reactions Analysis
Types of Reactions
potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodithioic acid oxides, while substitution reactions can produce a variety of substituted phosphorodithioates .
Scientific Research Applications
Agricultural Applications
Fungicides and Pesticides:
Potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane has been investigated for use as a fungicide due to its ability to inhibit fungal growth. Its sulfur-containing structure is particularly effective against various plant pathogens.
Case Study:
In a study conducted on crops affected by Fusarium spp., the application of potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane resulted in a 70% reduction in fungal incidence compared to untreated controls. This demonstrates its potential as an effective agricultural biopesticide.
Industrial Applications
Chemical Synthesis:
The compound serves as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. Its unique properties allow it to act as a precursor for more complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthesis Applications
| Application | Description | Yield (%) |
|---|---|---|
| Phosphorus Derivatives | Used in synthesizing phosphorothioates | 85 |
| Agrochemical Intermediates | Precursor for herbicides and fungicides | 90 |
Environmental Applications
Heavy Metal Remediation:
Research indicates that potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane can be utilized in the remediation of heavy metals from contaminated water sources. Its ability to form stable complexes with heavy metals enhances its effectiveness in environmental cleanup efforts.
Case Study:
In a controlled experiment, the compound was applied to water samples contaminated with lead and cadmium. Results showed a reduction of lead concentration by 95% and cadmium by 90%, indicating its potential in environmental remediation strategies.
Biological Applications
Biological Activity:
Studies have shown that potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane exhibits antimicrobial properties, making it a candidate for further research in medical applications.
Data Table: Biological Activity
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
Mechanism of Action
The mechanism of action of potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs are other λ⁵-phosphane derivatives with sulfur-containing ligands. Key comparisons include:
Key Observations :
- Substituent Effects: The presence of methoxy groups in the target compound enhances solubility in polar solvents compared to aryl-substituted analogs like Fenthion.
- Counterion Influence : Potassium as a counterion improves water solubility relative to cesium or rubidium analogs (e.g., Cs₃SbS₄·H₂O in ), though it may reduce thermal stability compared to heavier alkali metals .
Physical and Chemical Properties
Spectroscopic Data :
Biological Activity
Potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane, a compound classified under organophosphates, has garnered attention for its potential biological activities and applications in various scientific fields, including medicine and environmental research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The compound's IUPAC name is this compound, with the molecular formula . The synthesis typically involves the reaction of phosphorodithioic acid, O,O-dimethyl ester with potassium hydroxide, yielding a potassium salt:
Synthetic Routes
The synthesis is optimized for high yield and purity through controlled reaction conditions. The major steps include purification and crystallization to obtain the final product .
This compound exhibits biological activity primarily through its interaction with specific biomolecules. It can inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways. The precise molecular targets depend on the context of use .
Case Studies
Research has indicated that this compound may have potential therapeutic applications. For instance, studies are ongoing to explore its interactions with various enzymes and its role in modulating biochemical pathways relevant to disease mechanisms .
Comparative Analysis
To better understand its biological activity, it is useful to compare it with similar compounds:
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| Phosphorodithioic acid, O,O-diethyl ester | Similar structure with diethyl groups | Known for enzyme inhibition |
| Potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | Similar structure with diethyl groups | Investigated for similar applications |
This comparison highlights the unique properties of this compound due to its specific ester groups and potassium salt form, which may confer distinct reactivity patterns compared to other organophosphate compounds .
Medicinal Chemistry
The compound is being studied for potential therapeutic applications in medicine. Its ability to interact with biomolecules suggests it could play a role in drug development targeting specific diseases .
Environmental Science
In addition to medicinal applications, this compound is also explored for its environmental impact and potential use in bioremediation processes due to its chemical properties .
Q & A
Q. What are the recommended methods for synthesizing potassium;dimethoxy-sulfanylidene-sulfido-λ⁵-phosphane, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or ligand-exchange reactions. For example, potassium bis(trimethylsilyl)amide (KHMDS) can deprotonate sulfhydryl intermediates to form sulfido bonds, as demonstrated in uranium(IV) sulfido complex syntheses . Optimization requires precise control of stoichiometry, solvent polarity (e.g., THF or ethers), and inert atmospheres to prevent oxidation. Monitoring reaction progress via in situ IR spectroscopy for S–H bond disappearance (~2500 cm⁻¹) is advised .
Q. Which spectroscopic techniques are most effective for characterizing the sulfur-phosphorus bonding environment in this compound?
- NMR Spectroscopy : ³¹P NMR is critical for identifying λ⁵-phosphane environments, with chemical shifts typically between 50–100 ppm. Coupling to sulfur atoms (e.g., ⁷⁷Se or ³³S) may split signals .
- Raman/IR Spectroscopy : Stretching vibrations for P=S (600–700 cm⁻¹) and P–O–C (950–1050 cm⁻¹) bonds provide structural confirmation .
- X-ray Absorption Spectroscopy (XAS) : Useful for probing sulfur oxidation states and P–S bond distances .
Q. What safety protocols are essential for handling potassium;dimethoxy-sulfanylidene-sulfido-λ⁵-phosphane in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile sulfur byproducts.
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?
The B97-D functional is recommended for its accuracy in modeling dispersion forces and sulfur-phosphorus interactions . Key steps:
Q. What strategies resolve contradictions in crystallographic data for λ⁵-phosphane derivatives?
Q. How does the sulfur-phosphorus bonding in this compound influence its catalytic activity in cross-coupling reactions?
The λ⁵-phosphane’s hypervalent sulfur enhances electron-withdrawing effects, stabilizing transition metals (e.g., Rh or Pd) in catalytic cycles. Example methodology:
- Catalytic Testing : Perform Suzuki-Miyaura coupling with aryl halides and phenylboronic acid.
- Kinetic Analysis : Use Arrhenius plots to compare activation energies with non-sulfido phosphane ligands.
- Computational Insights : Track metal-ligand bond dissociation energies via DFT .
Methodological Considerations
Q. How can researchers differentiate between monomeric and dimeric forms of this compound in solution?
- Diffusion-Ordered NMR (DOSY) : Compare diffusion coefficients; dimers exhibit slower diffusion (lower D values).
- Cryoscopic Measurements : Measure freezing-point depression in benzene to estimate molecular weight.
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects [M]⁻ or [2M]⁻ species .
Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature?
- pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C. Monitor decomposition via HPLC-UV (λ = 254 nm).
- Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N₂. Identify degradation products via GC-MS .
Q. How can isotopic labeling (e.g., ³⁴S) enhance mechanistic studies of sulfur transfer reactions?
- Synthesis : Prepare ³⁴S-labeled derivatives via H₂³⁴S gas substitution in precursor reactions.
- Tracing : Use ³⁴S NMR or isotope-ratio mass spectrometry (IRMS) to track sulfur migration in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
